Nonanophenone, 2-phenyl-

Description

Context and Significance within Organic Chemistry

The significance of phenyl-alkyl ketones stems from their versatility as synthetic intermediates. researchgate.net The carbonyl group is highly reactive, serving as an electrophilic site for nucleophilic additions, while the adjacent alpha-hydrogens exhibit increased acidity (pKa ≈ 20), allowing the molecule to act as a nucleophile in the form of an enolate. wikipedia.org This dual reactivity is fundamental to many carbon-carbon bond-forming reactions.

Furthermore, the benzene (B151609) ring can undergo electrophilic aromatic substitution, and the entire ketone group can be modified through various reactions, including reduction to alcohols or complete removal of the carbonyl oxygen. libretexts.org A common and historically significant method for synthesizing these ketones is the Friedel-Crafts acylation, where an acyl chloride (like nonanoyl chloride) reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

The physical properties of phenyl-alkyl ketones, such as their polarity and ability to act as hydrogen-bond acceptors, influence their solubility and application as solvents. wikipedia.org Their distinct structures and reactivity make them valuable starting materials for more complex molecules.

Current Academic Inquiry Landscape for 1-Phenyl-1-nonanone

Current research on 1-phenyl-1-nonanone, also known as n-octyl phenyl ketone, explores its utility in various synthetic applications. hmdb.ca Academic inquiry has focused on its role as a key intermediate in the synthesis of more complex molecular architectures.

One notable area of research is its use in the creation of specialized surfactants. Specifically, 1-phenyl-1-nonanone is a precursor in the synthesis of novel alkylbenzene sulfonate gemini (B1671429) surfactants. chemicalbook.comchemdad.com Gemini surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer, often exhibiting superior properties to conventional single-chain surfactants.

Another significant application lies in the synthesis of meso-tetraalkylporphyrins. These porphyrin compounds are of great interest in materials science and catalysis due to their unique electronic properties and their ability to form stable complexes with a wide range of metals. The specific structure of 1-phenyl-1-nonanone, combining a phenyl ring with a nine-carbon acyl chain, provides distinct chemical properties that make it particularly suitable for these targeted syntheses. Research also continues to explore new, efficient synthetic routes to 1-phenyl-1-nonanone itself, such as nickel-catalyzed coupling reactions, which can offer advantages over traditional methods like Friedel-Crafts acylation by, for instance, suppressing side reactions.

Compound Data

Table 1: Physicochemical Properties of 1-Phenyl-1-nonanone

| Property | Value |

|---|---|

| IUPAC Name | 1-phenylnonan-1-one nih.gov |

| Molecular Formula | C₁₅H₂₂O nih.gov |

| Molar Mass | 218.33 g/mol nih.gov |

| Appearance | Clear colourless to light yellow liquid chemicalbook.com |

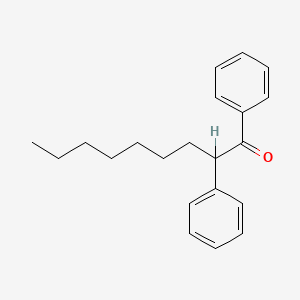

Structure

3D Structure

Properties

CAS No. |

52072-38-5 |

|---|---|

Molecular Formula |

C21H26O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,2-diphenylnonan-1-one |

InChI |

InChI=1S/C21H26O/c1-2-3-4-5-12-17-20(18-13-8-6-9-14-18)21(22)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3 |

InChI Key |

BPHZEPNGFKVNCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization Techniques in 1 Phenyl 1 Nonanone Research

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing radiation at specific frequencies corresponding to these vibrations, molecules provide a unique "fingerprint" based on their constituent bonds and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In 1-Phenyl-1-nonanone, the analysis of the IR spectrum reveals several characteristic absorption bands that confirm its key structural features. The most prominent peak is the carbonyl (C=O) stretch. Due to conjugation with the adjacent phenyl ring, this absorption is shifted to a lower wavenumber, typically appearing as a strong, sharp band around 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org This is a definitive indicator of an aryl ketone.

Other significant regions in the spectrum include the C-H stretching vibrations. Aromatic C-H stretches are observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyl chain appear as stronger bands just below 3000 cm⁻¹. libretexts.orgvscht.cz The presence of both sets of peaks confirms the hybrid aromatic-aliphatic nature of the molecule. Bending vibrations for the alkyl chain and characteristic absorptions for the monosubstituted benzene (B151609) ring (in the "fingerprint" region below 1500 cm⁻¹) further corroborate the structure. libretexts.org

Table 1: Characteristic FT-IR Absorption Bands for 1-Phenyl-1-nonanone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |

| 3000-2850 | C-H Stretch | Aliphatic (Octyl Chain) | Strong |

| 1685 | C=O Stretch | Aryl Ketone (Conjugated) | Strong |

| 1600, 1450 | C=C Stretch | Aromatic Ring | Medium-Variable |

| 1470-1370 | C-H Bend | Aliphatic (Octyl Chain) | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.organton-paar.com For 1-Phenyl-1-nonanone, a key feature in the Raman spectrum is the strong band corresponding to the symmetric "breathing" mode of the phenyl ring, typically observed near 1000 cm⁻¹. horiba.com The C=O stretch also gives rise to a Raman signal in the 1680-1690 cm⁻¹ region, though its intensity can be variable.

Other notable Raman bands include the aromatic C=C stretching vibrations around 1600 cm⁻¹ and the aliphatic C-H stretching modes. horiba.com While standard Raman scattering is a weak phenomenon, techniques like Surface-Enhanced Raman Scattering (SERS) can be used to dramatically amplify the signal, allowing for trace-level detection by adsorbing the molecule onto a metallic nanostructure. This could be applied in specialized research contexts requiring high sensitivity. acs.org

Table 2: Predicted Raman Bands for 1-Phenyl-1-nonanone

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3060 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 2930-2870 | C-H Stretch | Aliphatic (Octyl Chain) | Strong |

| 1685 | C=O Stretch | Aryl Ketone | Medium-Weak |

| 1600 | C=C Stretch | Aromatic Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It identifies distinct chemical environments for nuclei, revealing how atoms are connected.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Phenyl-1-nonanone provides a precise count and electronic environment for every proton in the molecule. The aromatic protons on the phenyl ring are the most deshielded due to the ring current effect and appear in the downfield region of the spectrum, typically between 7.4 and 8.0 ppm. libretexts.org The protons ortho to the carbonyl group are the most downfield of the aromatic signals (around 7.95 ppm) due to the electron-withdrawing nature of the ketone.

The protons on the α-carbon (the CH₂ group adjacent to the carbonyl) are also significantly deshielded and resonate around 2.9-3.0 ppm, appearing as a triplet due to coupling with the adjacent β-CH₂ group. The remaining methylene (B1212753) groups of the octyl chain produce a complex series of overlapping multiplets in the more upfield region (approx. 1.2-1.7 ppm). compoundchem.comchemistrysteps.com The most shielded protons are those of the terminal methyl (CH₃) group, which appear as a characteristic triplet at approximately 0.9 ppm. libretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Phenyl-1-nonanone

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ortho-Aromatic (2H) | ~7.95 | Doublet | 2H |

| Meta-Aromatic (2H) | ~7.55 | Triplet | 2H |

| Para-Aromatic (1H) | ~7.45 | Triplet | 1H |

| α-CH₂ | ~2.95 | Triplet | 2H |

| β-CH₂ | ~1.70 | Quintet | 2H |

| γ- to ζ-CH₂ | ~1.30 | Multiplet | 8H |

| η-CH₂ | ~1.25 | Multiplet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1-Phenyl-1-nonanone, the most downfield signal is that of the carbonyl carbon, which typically resonates around 200-205 ppm. libretexts.org The carbon atoms of the phenyl ring appear between approximately 128 and 137 ppm. The quaternary carbon (C1') attached to the acyl group is observed around 137 ppm, while the ortho, meta, and para carbons have distinct chemical shifts. cdnsciencepub.comacs.org

The aliphatic carbons of the octyl chain are found in the upfield region of the spectrum. The α-carbon is the most deshielded of the alkyl carbons, appearing around 38-40 ppm. The chemical shifts of the other methylene carbons generally range from 22 to 32 ppm, with the terminal methyl carbon being the most shielded signal at approximately 14 ppm. libretexts.orgoregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Phenyl-1-nonanone

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200.5 |

| Aromatic C1' (quaternary) | ~137.0 |

| Aromatic C4' (para) | ~133.0 |

| Aromatic C2'/C6' (ortho) | ~128.6 |

| Aromatic C3'/C5' (meta) | ~128.0 |

| α-CH₂ | ~38.6 |

| β-CH₂ | ~24.3 |

| Other Chain CH₂ | ~22.6 - 31.7 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 1-Phenyl-1-nonanone (molecular weight: 218.33 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 218.

The fragmentation of alkyl phenyl ketones is dominated by alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. ochemacademy.comyoutube.comyoutube.comlibretexts.org Two primary alpha-cleavage pathways are expected for 1-Phenyl-1-nonanone:

Cleavage of the bond between the carbonyl carbon and the phenyl group, resulting in the loss of a phenyl radical (C₆H₅•) and formation of an octanoyl cation (m/z 127).

Cleavage of the bond between the carbonyl carbon and the alkyl chain, which is the most favorable pathway. This results in the loss of a heptyl radical (C₇H₁₅•) and the formation of the highly stable, resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often the base peak in the spectrum. youtube.com

Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), forming the phenyl cation at m/z 77. Another significant peak can arise from the McLafferty rearrangement, a process common in ketones with sufficiently long alkyl chains, which would produce a charged enol fragment at m/z 120.

Table 5: Major Predicted Mass Spectrometry Fragments for 1-Phenyl-1-nonanone

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₅H₂₂O]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₈O]⁺ | McLafferty Rearrangement |

| 105 | [C₇H₅O]⁺ | α-Cleavage (Loss of C₇H₁₅•); Benzoyl cation |

Electronic Spectroscopy for Electronic Structure and Conjugation Studies

Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, is instrumental in characterizing the electronic transitions within the 1-Phenyl-1-nonanone molecule. The presence of the phenyl ketone chromophore, where the carbonyl group is directly attached to the benzene ring, dictates its characteristic spectral features. The interaction between the carbonyl group's non-bonding electrons (n), the carbonyl π-system, and the aromatic π-system of the phenyl group gives rise to distinct electronic transitions that are sensitive to the molecular environment.

UV-Vis spectroscopy of 1-Phenyl-1-nonanone and related alkyl phenyl ketones reveals characteristic absorption bands in the ultraviolet region. These absorptions are primarily attributed to two types of electronic transitions: the n → π* (n-to-pi-star) transition and the π → π* (pi-to-pi-star) transition.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically of low intensity (low molar absorptivity, ε) and occurs at longer wavelengths. For alkyl phenyl ketones, this absorption band is generally observed in the range of 270–300 nm. masterorganicchemistry.com This transition is formally forbidden by symmetry rules, which accounts for its weak nature. masterorganicchemistry.com

The π → π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the phenyl and carbonyl groups. This transition is of high intensity (high molar absorptivity, ε) and occurs at shorter wavelengths compared to the n → π* transition.

Due to the lack of specific experimental UV-Vis absorption data for 1-Phenyl-1-nonanone in the reviewed literature, data for its close structural homolog, Valerophenone (B195941) (1-Phenyl-1-pentanone), is presented as a reasonable approximation. The UV-Vis absorption spectrum of Valerophenone exhibits these characteristic transitions.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|---|

| Valerophenone | π → π | ~240 | High | Not Specified |

| Valerophenone | n → π | ~280 | Low | Not Specified |

This interactive table presents the typical UV-Vis absorption data for Valerophenone, which is expected to be very similar to that of 1-Phenyl-1-nonanone.

The position and intensity of these absorption bands can be influenced by the solvent polarity. The n → π* transition typically undergoes a hypsochromic shift (blue shift) to shorter wavelengths with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom, thus increasing the energy required for excitation.

Fluorescence spectroscopy is a powerful technique for investigating the properties of the excited states of molecules. Upon absorption of a photon, a molecule is promoted to an excited electronic state. For fluorescent molecules, relaxation from the lowest singlet excited state (S₁) to the ground state (S₀) can occur via the emission of a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence characteristics of a molecule, including the emission wavelength, fluorescence quantum yield (Φf), and fluorescence lifetime (τf), provide detailed information about the structure and dynamics of its excited states. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Lifetime (τf) | Solvent |

|---|---|---|---|---|---|

| 1-Phenyl-1-nonanone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This interactive table highlights the absence of specific fluorescence data for 1-Phenyl-1-nonanone in the current literature. Research in this area would be valuable for a more complete understanding of its photophysical properties.

Further research into the fluorescence spectroscopy of 1-Phenyl-1-nonanone would be necessary to fully characterize its excited-state properties. Such studies would involve measuring its emission spectrum, determining its fluorescence quantum yield relative to a known standard, and measuring its fluorescence lifetime using time-resolved techniques. This information would be crucial for understanding the deactivation pathways of its excited states and its potential applications in areas such as photochemistry and materials science.

Elucidation of Reaction Mechanisms Involving 1 Phenyl 1 Nonanone and Analogues

Fundamental Mechanistic Pathways of Ketones

Aromatic ketones, characterized by a carbonyl group attached to a phenyl ring and an alkyl chain, exhibit a rich and varied reactivity. Their mechanisms are primarily dictated by the electrophilic nature of the carbonyl carbon and the influence of the adjacent phenyl and alkyl groups.

The most characteristic reaction of ketones is nucleophilic addition to the carbon-oxygen double bond. The carbonyl group is highly polarized, with a partial positive charge on the carbon atom and a partial positive charge on the more electronegative oxygen atom, making the carbon an electrophile. youtube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org

The reaction can proceed under basic or acidic conditions:

With Strong Nucleophiles (Base-Catalyzed): Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), attack the carbonyl carbon directly. The resulting alkoxide is subsequently protonated in a separate workup step (e.g., by adding a weak acid). youtube.com

With Weak Nucleophiles (Acid-Catalyzed): Weak nucleophiles, such as water, alcohols, or amines, require an acid catalyst. The first step is the protonation of the carbonyl oxygen by the acid. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. youtube.com Subsequent deprotonation of the adduct yields the final product.

The reactivity of the ketone is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones toward nucleophiles because they have only one alkyl group, resulting in less steric hindrance around the carbonyl carbon. libretexts.org

| Reaction Type | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| Grignard Reaction | R-MgX | Tertiary Alcohol | Anhydrous ether, followed by H₃O⁺ workup |

| Cyanohydrin Formation | HCN / CN⁻ | Cyanohydrin | Basic (e.g., NaCN/HCN) |

| Acetal (B89532) Formation | 2 R'OH (Alcohol) | Acetal | Acid catalyst (e.g., H₂SO₄) |

| Imine Formation | R'NH₂ (Primary Amine) | Imine | Mild acid catalyst |

Reduction: Aromatic ketones like 1-phenyl-1-nonanone can be reduced to secondary alcohols. Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming the familiar tetrahedral alkoxide intermediate. This is then protonated by a solvent (like water or ethanol) to give the alcohol.

Another important reduction is the complete removal of the carbonyl oxygen to form an alkane, which can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, phenyl-alkyl ketones can be oxidized under forcing conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the bond between the carbonyl carbon and the alkyl chain, leading to the formation of benzoic acid. doubtnut.com

A specific oxidation relevant to aromatic ketones is the Baeyer-Villiger oxidation, where a peroxy acid converts a ketone into an ester. wiley-vch.delibretexts.org The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by the migration of one of the adjacent groups (phenyl or alkyl) to the electron-deficient oxygen atom. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. wiley-vch.demsu.edu For a phenyl-alkyl ketone, the phenyl group typically migrates in preference to a primary alkyl group.

The frameworks of phenyl-alkyl ketones can undergo several types of molecular rearrangements, often catalyzed by acids or bases, leading to isomeric products.

Pinacol (B44631) Rearrangement: While the classic pinacol rearrangement involves a 1,2-diol, related mechanisms can be initiated from ketone structures under specific conditions. An acid-catalyzed rearrangement of an α-hydroxy ketone can proceed via a carbocation intermediate, followed by a 1,2-shift of a group (alkyl or phenyl) to the adjacent electron-deficient center. libretexts.orgmsu.edu The migratory aptitude of the phenyl group is generally high due to its ability to stabilize the positive charge in the transition state through the formation of a phenonium ion intermediate. libretexts.orgmsu.edu

Benzilic Acid Rearrangement: This reaction involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid using a strong base. libretexts.orgmsu.edu The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group to form a tetrahedral intermediate. libretexts.org This is followed by a 1,2-shift of the phenyl group, which expels the newly formed carboxylate group. msu.edu

Acid-Catalyzed Isomerization: Aromatic ketones can undergo isomerization in the presence of catalysts like aluminum chloride. rsc.org For example, t-butyl phenyl ketone has been shown to rearrange to 3-methyl-3-phenylbutan-2-one. rsc.org This process involves the formation of a complex with the Lewis acid, followed by a rearrangement likely proceeding through a carbocationic intermediate.

Advanced Mechanistic Investigations

To move beyond plausible pathways and establish the precise mechanism of a reaction, chemists employ advanced experimental techniques. These methods provide quantitative data on reaction rates and can trace the path of individual atoms throughout the transformation.

Kinetic studies measure the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. The results are formulated into a rate law, an equation that provides crucial information about the species involved in the rate-determining step of the reaction.

For example, in the hydrogenation of 1-phenyl-1,2-propanedione (B147261) (an analogue of 1-phenyl-1-nonanone) over a modified platinum catalyst, kinetic modeling was used to explain the reaction's selectivity. abo.fi The study revealed that the reaction rate and selectivity depended on the concentration of a modifier molecule. The developed kinetic model assumed that the reactant and modifier adsorbed onto the catalyst surface in different orientations, and the rate constants were determined through non-linear regression analysis. abo.fi Such studies demonstrate how kinetics can unravel complex multi-step processes occurring on a catalyst surface.

| Parameter | Description | Finding |

|---|---|---|

| Reaction Rate | Speed of conversion of the ketone. | Dependent on modifier concentration, showing a maximum at a specific concentration. |

| Enantioselectivity | Preferential formation of one enantiomer. | Also showed a maximum, correlating with the modifier concentration. |

| Rate Law Model | Mathematical model describing the reaction kinetics. | Successfully modeled by assuming different adsorption modes for the ketone and modifier. |

Isotopic labelling is a powerful technique for elucidating reaction mechanisms by replacing one or more atoms in a reactant with a specific isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium, D), or ¹⁶O with ¹⁸O). wikipedia.orgresearchgate.net The position of the isotopic label in the product molecules is then determined, providing a clear map of bond-forming and bond-breaking events. wikipedia.org

A key application of isotopic labelling is the determination of the Kinetic Isotope Effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy). A significant primary KIE (typically > 2 for C-H/C-D bonds) is observed when the bond to the isotopically labelled atom is broken in the rate-determining step of the reaction. This is because the bond to the heavier isotope is stronger and requires more energy to break.

For instance, in the study of an enolization reaction of a ketone, replacing an α-hydrogen with deuterium (B1214612) would result in a slower reaction rate if the C-H bond cleavage is part of the rate-determining step. This would confirm that the removal of this proton is a key part of the mechanism. Isotopic labelling has been instrumental in confirming mechanisms for a vast array of organic reactions, from simple substitutions to complex biosynthetic pathways. researchgate.netnih.gov

Detection and Trapping of Reaction Intermediates

The elucidation of a reaction mechanism is critically dependent on the identification of transient intermediates. These high-energy, short-lived species are pivotal in understanding reaction pathways. slideshare.net For reactions involving 1-phenyl-1-nonanone and other phenyl-alkyl ketones, various techniques are employed to detect and trap these fleeting molecules.

Direct detection often relies on spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes identify intermediates if their concentration is sufficiently high and their lifetime is long enough under the reaction conditions. youtube.com For instance, the formation of enolates or enols, common intermediates in ketone chemistry, can be observed spectroscopically.

More frequently, intermediates are too reactive for direct observation and must be "trapped" by reacting them with a specific agent to form a stable, characterizable product. This method provides indirect but compelling evidence for the intermediate's existence. A common strategy for trapping radical intermediates, which can be formed during certain reactions of ketones, is the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, known as TEMPO. The formation of a TEMPO adduct provides strong support for the presence of an alkyl radical intermediate. researchgate.net

In a tandem reaction for the synthesis of aromatic ketones, an enyne allene (B1206475) intermediate was successfully isolated from a silver-catalyzed reaction. pkusz.edu.cn This isolated compound, when resubjected to the reaction conditions, yielded the final naphthyl ketone product, providing definitive proof of its role as a true intermediate in the catalytic cycle. pkusz.edu.cn Crossover experiments can also be employed to determine if a reaction is intermolecular or intramolecular, which provides further mechanistic insight. youtube.com

The table below summarizes common methods used to study reaction intermediates in the context of ketone chemistry.

| Method | Type | Description | Application Example |

| Spectroscopy | Direct Detection | Techniques like NMR and IR are used to directly observe and characterize intermediates that are relatively stable. youtube.com | Detection of carbinolamine intermediates in amine-carbonyl reactions. youtube.com |

| Chemical Trapping | Indirect Detection | A trapping agent is added to the reaction to intercept a reactive intermediate, forming a stable product. slideshare.net | Using TEMPO to trap alkyl radical intermediates. researchgate.net |

| Isolation | Direct Evidence | The reaction is stopped, and the intermediate is isolated and characterized. This is only possible for more stable intermediates. nih.govnih.gov | Isolation of an enyne allene intermediate in a silver-catalyzed ketone synthesis. pkusz.edu.cn |

| Quench-Flow | Kinetic Analysis | The reaction is rapidly quenched at various time points, allowing for the detection of accumulating intermediates. nih.gov | Used in enzymatic studies to trap intermediates in flavin-dependent thymidylate synthase (FDTS) reactions. nih.govnih.gov |

Catalytic Reaction Mechanisms in Phenyl-Alkyl Ketone Chemistry

Catalysis is fundamental to modern organic synthesis, providing pathways to control the reactivity and selectivity of transformations involving functional groups like the carbonyl in phenyl-alkyl ketones.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. longdom.org Crucially, they can also dictate the selectivity of a reaction, favoring the formation of one specific product over other possibilities. This control is paramount in the synthesis of complex molecules where multiple reactive sites exist. longdom.org

In the chemistry of phenyl-alkyl ketones, catalysts are essential for achieving high efficiency and selectivity in reactions such as α-arylation, alkylation, and cross-coupling. The choice of catalyst—including the metal center, the ligands, and the reaction conditions—profoundly influences the outcome. For example, in the palladium-catalyzed α-arylation of ketones, bulky, electron-rich phosphine (B1218219) ligands are highly effective. organic-chemistry.org The structure of the ligand can be fine-tuned to promote high selectivity for mono-arylation and prevent undesired side reactions. The choice of base is also critical; a base like K₃PO₄ can be used for substrates with base-sensitive functional groups where stronger bases like NaOtBu might fail. organic-chemistry.org

The efficiency of a catalytic system is often measured by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per catalyst molecule and the rate of that conversion, respectively. Highly active catalysts, such as certain palladium-phosphine complexes, can achieve high yields with catalyst loadings as low as 0.1-1.0 mol %. organic-chemistry.org

The following table illustrates how catalyst components can affect the outcome of reactions involving ketones.

| Catalyst System Component | Role in Selectivity & Efficiency | Example |

| Metal Center | Determines the fundamental catalytic cycle (e.g., oxidative addition, reductive elimination). | Palladium is widely used for α-arylation of ketones organic-chemistry.org; Nickel can enable new reactivity and is effective for cross-coupling of substrates with directing groups. nih.gov |

| Ligands | Modulate the steric and electronic properties of the metal center, influencing reactivity, stability, and selectivity. | Bulky, electron-rich phosphine ligands on palladium promote efficient α-arylation. organic-chemistry.org |

| Base/Additives | Can act as a proton shuttle, activate the substrate (e.g., enolate formation), or regenerate the active catalyst. | K₃PO₄ is a milder base suitable for base-sensitive ketones in α-arylation reactions. organic-chemistry.org |

Metal-Mediated and Organocatalytic Reaction Pathways

The transformation of phenyl-alkyl ketones can be achieved through a variety of catalytic pathways, broadly categorized as metal-mediated or organocatalytic.

Metal-Mediated Pathways: Transition metals like palladium, nickel, ruthenium, and iron are workhorses in modern synthetic chemistry for their ability to catalyze a wide range of reactions involving ketones. organic-chemistry.org

Palladium Catalysis: The Pd-catalyzed α-arylation of ketones is a cornerstone reaction for forming C-C bonds. The mechanism typically involves the formation of a metal enolate, followed by oxidative addition of an aryl halide to the Pd(0) center, and subsequent reductive elimination to form the α-aryl ketone and regenerate the catalyst. organic-chemistry.org

Nickel Catalysis: Nickel catalysts can perform similar transformations to palladium but often exhibit unique reactivity. For instance, aldehyde and ketone functional groups can act as directing groups in nickel-catalyzed cross-coupling reactions, leading to selective transformations at specific sites. nih.gov

Ruthenium Catalysis: Pincer ruthenium complexes have been developed for the environmentally benign β-alkylation of secondary alcohols to produce α-alkylated ketones through a "borrowing hydrogen" mechanism. This process involves the temporary oxidation of the alcohol to a ketone, followed by reaction and subsequent reduction. organic-chemistry.org

Iron Catalysis: More abundant and less toxic metals like iron are gaining prominence. Iron catalysis can enable the α-methylation of ketones using methanol (B129727) as the C1 source under mild, visible-light-irradiated conditions. organic-chemistry.org

Organocatalytic Reaction Pathways: Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of metals. For ketones, two prominent pathways are enamine and enolate catalysis.

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, react with ketones to form nucleophilic enamine intermediates. These intermediates can then react with electrophiles, such as aldehydes in the aldol (B89426) reaction. The Zimmerman-Traxler transition state model is often invoked to explain the high stereoselectivity observed in these reactions. nih.gov Chiral imidazolidinones are another class of organocatalysts that operate via enamine intermediates for reactions like asymmetric α-alkylation. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can activate aldehydes to generate acyl anion equivalents. In cooperative photoredox/NHC/palladium catalysis, ketones can be synthesized from aldehydes via the functionalization of unactivated alkyl C(sp³)–H bonds. This involves the generation of ketyl and alkyl radicals that couple to form the final product. nih.gov Peptide-based ketones containing trifluoromethyl groups have also been developed as organocatalysts for oxidation reactions, where they generate reactive dioxirane (B86890) intermediates in situ. nih.gov

Advanced Applications of 1 Phenyl 1 Nonanone in Chemical Synthesis

Utilization as a Key Synthetic Intermediate in Organic Synthesis

A thorough review of scientific databases and chemical literature indicates a lack of specific studies detailing the use of 1-Phenyl-1-nonanone as a primary precursor for the synthesis of heterocyclic compounds or as a fundamental building block for complex functional organic molecules.

While ketones, in general, are versatile starting materials for the synthesis of a wide array of heterocyclic systems—such as pyrimidines, thiazoles, and pyridines—through various condensation and cyclization reactions, there is no specific evidence in the reviewed literature to suggest that 1-Phenyl-1-nonanone is a commonly employed precursor for these purposes. General synthetic routes to these heterocycles often involve the reaction of a ketone with reagents containing the necessary heteroatoms. For instance, the Hantzsch thiazole synthesis or the Biginelli reaction for pyrimidine synthesis are classic examples where ketones are fundamental reactants. However, the application of 1-Phenyl-1-nonanone in these or similar reactions to produce specific heterocyclic compounds is not documented in the available research.

The concept of using small, well-defined molecules as "building blocks" for the assembly of more complex structures is a cornerstone of modern organic synthesis. Aryl ketones can serve as such building blocks, providing a scaffold upon which molecular complexity can be built. Despite this general principle, there are no prominent examples in the scientific literature that showcase 1-Phenyl-1-nonanone as a key building block in the total synthesis of natural products or other complex, functionally significant organic molecules.

Role in Specialized Chemical Transformations

Investigations into the role of 1-Phenyl-1-nonanone in more specialized chemical transformations have also yielded limited specific findings.

Gemini (B1671429) surfactants, which possess two hydrophobic tails and two hydrophilic head groups connected by a spacer, are a significant class of surface-active agents. The synthesis of certain types of Gemini surfactants, such as alkylbenzene sulfonates, can involve alkylation and sulfonation reactions of aromatic precursors. While the structure of 1-Phenyl-1-nonanone contains a phenyl group, there is no direct literature evidence to suggest its specific use as a starting material for the synthesis of alkylbenzene sulfonate Gemini surfactants. The synthetic pathways for these surfactants typically involve different starting materials.

The conversion of readily available chemical compounds into more valuable substances is a key objective in industrial and academic research. Ketones can be transformed into a variety of other functional groups, making them valuable intermediates. However, specific processes or research that detail the transformation of 1-Phenyl-1-nonanone into other specific, high-value chemical entities are not described in the current body of scientific literature.

Structural Modification and Derivative Synthesis Strategies

The strategic modification of a molecule's structure is fundamental to the development of new compounds with desired properties. This can involve the introduction of new functional groups or the alteration of the existing molecular framework. For 1-Phenyl-1-nonanone, there is a lack of published research detailing specific strategies for its structural modification or the synthesis of a diverse range of its derivatives. While standard organic reactions applicable to ketones could theoretically be applied to 1-Phenyl-1-nonanone to generate derivatives, dedicated studies focusing on this compound are not apparent.

Alkylation and Arylation Reactions of 1-Phenyl-1-nonanone

The introduction of alkyl and aryl groups at the α-position (the carbon atom adjacent to the carbonyl group) of 1-Phenyl-1-nonanone is a powerful strategy for elaborating its carbon skeleton. These transformations typically proceed through the formation of an enolate intermediate.

Alkylation Reactions:

Alkylation of 1-Phenyl-1-nonanone involves the reaction of its enolate with an alkyl halide in an S(_N)2 reaction. libretexts.orgpressbooks.pub The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. mnstate.eduyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic alkyl halide to form a new carbon-carbon bond. pressbooks.pubyoutube.com

Given that 1-Phenyl-1-nonanone is an unsymmetrical ketone, it has two non-equivalent α-hydrogens—on the methylene (B1212753) group of the nonyl chain and on the benzylic methylene group. The regioselectivity of the alkylation can be controlled by the choice of reaction conditions. The use of a strong base like LDA typically leads to the rapid and irreversible formation of the kinetic enolate, which involves the deprotonation of the less sterically hindered α-hydrogen on the nonyl chain.

Arylation Reactions:

The α-arylation of ketones has emerged as a significant method for constructing C(sp²)–C(sp³) bonds. nih.gov Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation. nih.govorganic-chemistry.org In this process, the enolate of 1-Phenyl-1-nonanone is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. illinois.eduorganic-chemistry.org The catalyst systems often employ electron-rich and sterically hindered phosphine (B1218219) ligands, which facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the α-aryl ketone. organic-chemistry.org

Similar to alkylation, the regioselectivity of arylation can be an important consideration. For unsymmetrical ketones like 2-methyl-3-pentanone, arylation has been shown to occur selectively at the methylene carbon over the methyl carbon, indicating a preference for the more substituted position under certain conditions. organic-chemistry.org

| Transformation | Substrate Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|---|

| α-Alkylation | Ketone | 1) LDA, THF; 2) R-X (primary or secondary alkyl halide) | α-Alkyl Ketone | Forms new C-C bond via SN2; requires strong base. libretexts.orgpressbooks.pub |

| α-Arylation | Ketone | Aryl-X (X=Br, Cl, OTf), Pd-catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(t-Bu)3), Base (e.g., NaOt-Bu) | α-Aryl Ketone | Highly versatile for C(sp²)-C(sp³) bond formation. organic-chemistry.orgorganic-chemistry.org |

Introduction of Diverse Functional Groups

Beyond simple alkyl and aryl groups, a variety of other functional groups can be introduced onto the 1-Phenyl-1-nonanone scaffold, enhancing its utility as a synthetic intermediate.

One common strategy is α-halogenation . Under basic conditions, the enolate of 1-Phenyl-1-nonanone can react with electrophilic halogen sources (e.g., Br₂) to install a halogen atom at the α-position. This transformation can be difficult to control to a single halogenation, as the resulting α-halo ketone is often more acidic than the starting material. mnstate.edu However, the introduction of a halogen provides a handle for subsequent transformations, such as elimination or further nucleophilic substitution reactions.

Another approach involves the modification of the carbonyl group itself. The ketone can be reduced to a secondary alcohol (1-phenyl-1-nonanol) using reducing agents like sodium borohydride (B1222165). This hydroxyl group can then be further functionalized, for example, by conversion into an ether, ester, or leaving group for substitution or elimination reactions.

Furthermore, the enolate intermediate can react with other electrophiles besides alkyl or aryl halides. For instance, reaction with an aldehyde (an aldol (B89426) reaction) would introduce a β-hydroxyketone functionality, significantly increasing the molecular complexity.

Stereoselective Synthesis of Chiral 1-Phenyl-1-nonanone Derivatives

The synthesis of enantiomerically pure or enriched derivatives of 1-Phenyl-1-nonanone is of significant interest, as chirality is a key feature of many biologically active molecules. Two primary strategies can be employed: the creation of a stereocenter at the carbonyl carbon (C1) or at the adjacent α-carbon (C2).

Stereoselective Reduction:

The prochiral carbonyl group of 1-Phenyl-1-nonanone can be reduced asymmetrically to form a chiral secondary alcohol. This is a widely used method for producing optically pure alcohols. nih.gov Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), is particularly effective for this purpose. These enzymes can exhibit high levels of stereoselectivity, producing either the (R) or (S) alcohol in high enantiomeric excess (>99% ee). nih.govmdpi.com The reaction often uses a sacrificial cosubstrate, such as isopropanol (B130326), for cofactor regeneration, making it an efficient and green method. nih.gov

Enantioselective α-Functionalization:

Creating a chiral center at the C2 position requires an enantioselective alkylation or arylation reaction. This is typically achieved by using a chiral catalyst or auxiliary. For instance, the palladium-catalyzed α-arylation can be rendered asymmetric by employing chiral phosphine ligands. berkeley.edu Research in this area has led to the development of catalyst systems capable of achieving high enantioselectivity (e.g., 70-98% ee) for the arylation of various cyclic ketones. illinois.edu These methods often involve the careful selection of the catalyst, ligand, and base to control the stereochemical outcome of the C-C bond-forming step. While not yet demonstrated specifically on 1-Phenyl-1-nonanone, these methodologies provide a clear pathway for the synthesis of its chiral α-aryl derivatives. berkeley.edu

| Approach | Target Chiral Center | Methodology | Catalyst/Reagent Type | Typical Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Reduction | C1 (Carbonyl Carbon) | Biocatalytic reduction of the ketone | Alcohol Dehydrogenase (ADH) | Excellent (>99% ee) nih.gov |

| Enantioselective α-Arylation | C2 (α-Carbon) | Palladium-catalyzed coupling with a chiral ligand | Pd-complex with chiral phosphine (e.g., Difluorphos, Segphos) | Good to Excellent (up to 98% ee) illinois.eduberkeley.edu |

Theoretical and Computational Chemistry Studies on 1 Phenyl 1 Nonanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, which in turn govern its reactivity, spectroscopic characteristics, and intermolecular interactions. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For alkyl phenyl ketones, DFT is frequently used to investigate electronic properties like molecular orbital energies and charge distributions. In a study of butyrophenone, a shorter-chain analog of 1-Phenyl-1-nonanone, quantum chemical calculations were performed to analyze the molecular ion and its fragmentation patterns. researchmap.jp Methods such as the M06-2X functional with a 6-31+G(d,p) basis set are employed to compute the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Singly Occupied Molecular Orbital (SOMO) of the radical cation. researchmap.jp

The HOMO of a neutral alkyl phenyl ketone typically shows significant electron density over the aromatic phenyl ring and the non-bonding electrons (n-electrons) of the carbonyl oxygen. researchmap.jp The LUMO, conversely, is often a π* antibonding orbital distributed over the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into charge and spin density distributions within the molecule and its ions. researchmap.jp This analysis helps to understand bonding interactions and the localization of charge during chemical processes.

Table 1: Representative DFT-Calculated Electronic Properties for an Alkyl Phenyl Ketone (Butyrophenone model)

| Property | Description | Typical Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Localized on the phenyl ring and carbonyl oxygen's n-orbitals. researchmap.jp |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Distributed over the carbonyl group and phenyl ring (π* character). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | A key factor in predicting the molecule's stability and UV-Vis absorption properties. |

| Electron Density | Distribution of electrons in the molecule. | High density around the electronegative oxygen atom of the carbonyl group. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. These methods, while often more computationally demanding than DFT, can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory.

For molecules like 1-Phenyl-1-nonanone, ab initio methods can be used to obtain benchmark energies and geometries. In complex photochemical studies of valerophenone (B195941) (1-phenyl-1-pentanone), methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are used alongside DFT. These multi-reference ab initio methods are essential for accurately describing electronically excited states and photochemical reaction pathways, such as Norrish type reactions, which are characteristic of ketones. Such calculations can elucidate how solvent interactions affect the energies of different excited states (e.g., n,π* vs. π,π* states) and influence the molecule's photoreactivity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules, providing insights that complement electronic structure analysis.

Geometry optimization is a computational process that determines the arrangement of atoms corresponding to a minimum on the potential energy surface. Conformational analysis involves systematically exploring the rotational freedom around single bonds to find all stable conformers (local energy minima) and the transition states that connect them. For flexible molecules like 1-Phenyl-1-nonanone, this process can be complex. Computational protocols often involve an initial, rapid search using lower-level theories (like molecular mechanics or semi-empirical methods) followed by re-optimization of the most promising low-energy structures using more accurate DFT or ab initio methods. unicamp.brresearchgate.net

The key dihedral angles determining the conformation of 1-Phenyl-1-nonanone would be:

The torsion angle involving the phenyl ring and the carbonyl group (C-C-C=O).

The torsion angles along the C-C bonds of the octyl chain.

The relative energies of different conformers, particularly the orientation of the alkyl chain relative to the phenyl ketone group, are determined by a balance of steric hindrance and weak intramolecular interactions.

Table 2: Hypothetical Low-Energy Conformers of 1-Phenyl-1-nonanone

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | Fully extended (anti) alkyl chain | 0.00 (Reference) | Minimizes steric repulsion along the chain. |

| 2 | Gauche conformer at Cα-Cβ | +0.9 | Introduces a bend in the alkyl chain. |

| 3 | Folded conformer | > +2.0 | Alkyl chain folds back towards the phenyl ring, potentially allowing weak C-H···π interactions. |

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric coordinates. thegoodscentscompany.com Mapping the PES is essential for studying chemical reaction mechanisms, allowing for the identification of reactants, products, intermediates, and transition states.

For a phenyl ketone, a relevant reaction to study would be the Norrish Type II reaction, a characteristic photochemical process for ketones with an accessible γ-hydrogen on the alkyl chain. In 1-Phenyl-1-nonanone, the octyl chain provides such hydrogens. The reaction proceeds via intramolecular hydrogen abstraction by the excited carbonyl oxygen, forming a biradical intermediate, which then either cleaves (Norrish-Yang cleavage) or cyclizes (Yang-Norrish cyclization).

Computational studies on valerophenone have investigated these photochemical pathways. By calculating the PES, researchers can determine the energy barriers for hydrogen abstraction and the subsequent steps, predicting the favored reaction products. These calculations often require methods capable of handling excited states and radical species, such as time-dependent DFT (TD-DFT) or multireference ab initio methods.

While quantum chemical calculations typically focus on static structures at 0 Kelvin, Molecular Dynamics (MD) simulations model the real-world, time-dependent behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For 1-Phenyl-1-nonanone, MD simulations could be used to:

Explore Conformational Space: MD can reveal the dynamic equilibrium between different conformers and the timescales of their interconversion, which is not captured by static geometry optimizations.

Study Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of solute-solvent interactions, hydrogen bonding, and the structure of the solvation shell. This is particularly important for understanding how a solvent might influence conformational preferences or reaction mechanisms.

Simulate Bulk Properties: For larger systems, MD can be used to predict properties like density, viscosity, and diffusion coefficients of liquid 1-Phenyl-1-nonanone.

The force fields used in classical MD simulations are typically derived from quantum mechanical calculations or experimental data. These simulations can model the behavior of thousands of molecules over nanoseconds or longer, offering insights into the macroscopic consequences of molecular-level properties.

Prediction of Spectroscopic Properties and Reactivity Parameters of 1-Phenyl-1-nonanone

Theoretical and computational chemistry provides a powerful lens through which the molecular properties and reactivity of compounds like 1-phenyl-1-nonanone can be elucidated. By employing quantum mechanical calculations, it is possible to predict a range of characteristics, from spectroscopic signatures to electronic behavior, offering insights that complement experimental studies. While specific computational studies on 1-phenyl-1-nonanone are not extensively available in the reviewed literature, the principles and expected outcomes can be described based on established computational methodologies applied to similar alkyl phenyl ketones.

Theoretical Vibrational Frequency Predictions

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. q-chem.com These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. smu.edu A harmonic vibrational analysis is typically performed on the optimized geometry of the molecule, yielding a set of vibrational frequencies. q-chem.comq-chem.com

For a molecule like 1-phenyl-1-nonanone, key vibrational modes of interest would include the carbonyl (C=O) stretching frequency, the C-H stretching frequencies of the aromatic ring and the aliphatic chain, and the various bending and rocking modes of the alkyl group. The C=O stretch is particularly characteristic and would be expected to appear in a distinct region of the spectrum.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. researchgate.net Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. derpharmachemica.com

Illustrative Data for Theoretical Vibrational Frequencies

The following table presents hypothetical, yet chemically reasonable, predicted vibrational frequencies for key functional groups in 1-phenyl-1-nonanone, calculated at the B3LYP/6-31G(d) level of theory. This data is for illustrative purposes to demonstrate the type of information obtained from such calculations.

| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3200 | 2976 - 3072 |

| Aliphatic C-H Stretch | 2950 - 3050 | 2832 - 2928 |

| Carbonyl (C=O) Stretch | 1720 | 1651 |

| Aromatic C=C Stretch | 1600 - 1650 | 1536 - 1584 |

| CH₂ Bending (Scissoring) | 1450 - 1470 | 1392 - 1411 |

| CH₃ Bending (Asymmetric) | 1440 - 1460 | 1382 - 1402 |

Note: Scaled frequencies are obtained by applying a typical scaling factor of 0.96 for the B3LYP/6-31G(d) level of theory. This data is illustrative and not from published research on 1-phenyl-1-nonanone.

Analysis of Electronic Structure through Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. nih.gov For alkyl phenyl ketones, the HOMO is typically localized on the phenyl ring and the carbonyl oxygen, while the LUMO is often centered on the carbonyl group and the phenyl ring. researchgate.netfrontiersin.org

Illustrative Data for Frontier Molecular Orbitals

The table below provides hypothetical HOMO and LUMO energies and the resulting energy gap for 1-phenyl-1-nonanone, as would be calculated using DFT. This data serves as an example of the output from such a computational analysis.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This data is illustrative and not based on specific published computational results for 1-phenyl-1-nonanone.

Evaluation of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. scielo.org.mxresearchgate.net These descriptors are calculated from the energies of the frontier orbitals and provide a more quantitative measure of a molecule's reactivity than the HOMO-LUMO gap alone. jocpr.com

Key global reactivity descriptors include:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. jocpr.com

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

These descriptors can be used to predict the behavior of 1-phenyl-1-nonanone in chemical reactions, for instance, by identifying whether it is more likely to act as an electrophile or a nucleophile. mdpi.com

Illustrative Data for Reactivity Descriptors

The following table contains hypothetical values for the global reactivity descriptors of 1-phenyl-1-nonanone, derived from the illustrative HOMO and LUMO energies provided earlier.

| Reactivity Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | 4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Note: This data is for illustrative purposes and is derived from the hypothetical HOMO and LUMO values. It does not represent published research findings for 1-phenyl-1-nonanone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.